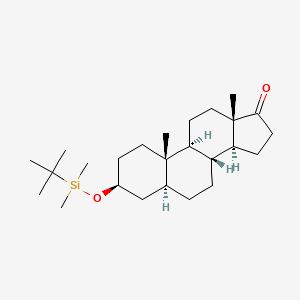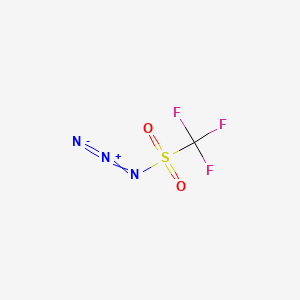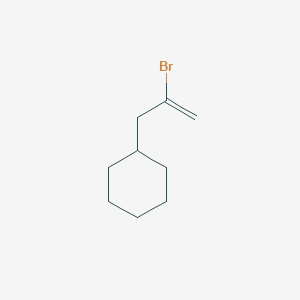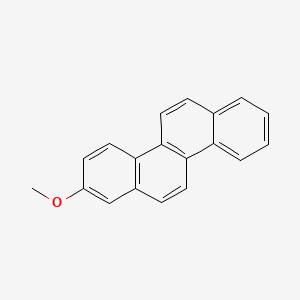
2-Methoxychrysene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxychrysene is a methylated metabolite of chrysene, a polycyclic aromatic hydrocarbon. It is formed when chrysene undergoes metabolic processes in living organisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methoxychrysene can be synthesized through photochemical ring closure of [(methoxyphenyl)vinyl]naphthalene. This process involves the deprotection and purification of the resulting methoxychrysenes to obtain pure chrysenols . Another method involves the Suzuki cross-coupling reaction of naphthalene-2-boronic acid with 2-bromo-5-methoxybenzaldehyde, followed by further chemical modifications .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of photochemical cyclization and Suzuki cross-coupling reactions are common in industrial organic synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxychrysene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in a molecule with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Methoxychrysene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other polycyclic aromatic hydrocarbons and their derivatives.
Biology: Studied for its role as a metabolite of chrysene and its potential biological effects.
Medicine: Investigated for its potential toxicological effects and its role in environmental monitoring.
Industry: Used in the synthesis of reference materials for environmental and biological studies.
Mecanismo De Acción
2-Methoxychrysene exerts its effects through the activation of the aryl hydrocarbon receptor (AhR). This receptor mediates the compound’s toxicity by up-regulating cytochrome P450 enzymes, which enhance the formation of reactive metabolites. These metabolites generate reactive oxygen species (ROS) within tissues, potentially disrupting cellular processes and leading to toxic effects .
Comparación Con Compuestos Similares
- 2-Hydroxychrysene
- 5-Methylchrysene
- 8-Hydroxy-5-methylchrysene
Comparison: 2-Methoxychrysene is unique due to its methoxy group, which influences its chemical reactivity and biological activity. Compared to 2-Hydroxychrysene, this compound has different regioselective toxicities and binding affinities to the aryl hydrocarbon receptor . The presence of the methoxy group also affects its metabolic pathways and the formation of reactive intermediates .
Propiedades
IUPAC Name |
2-methoxychrysene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O/c1-20-15-8-11-17-14(12-15)7-10-18-16-5-3-2-4-13(16)6-9-19(17)18/h2-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDLBBJVMRYAFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543378 |
Source


|
| Record name | 2-Methoxychrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63020-58-6 |
Source


|
| Record name | 2-Methoxychrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
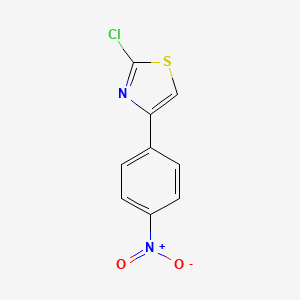
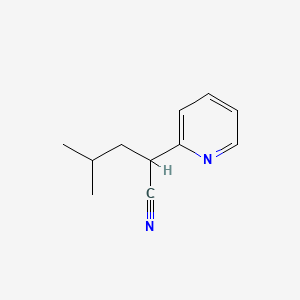
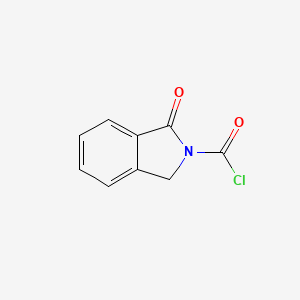
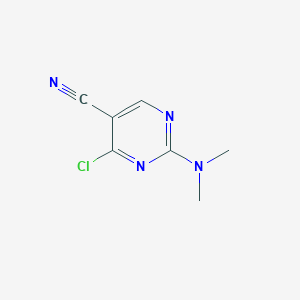
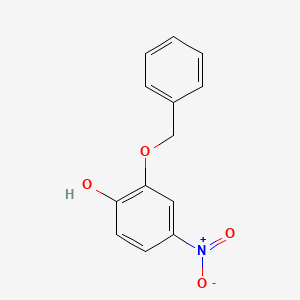
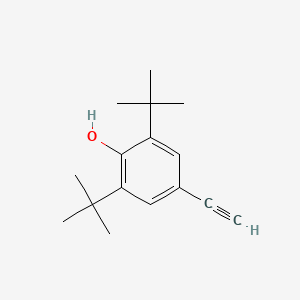
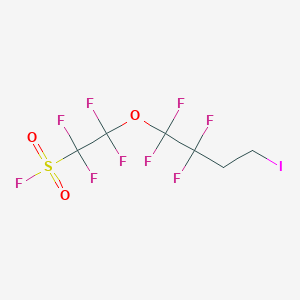
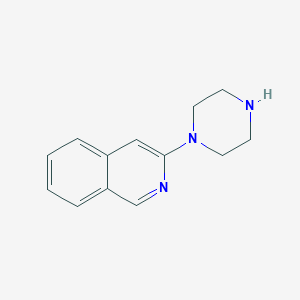
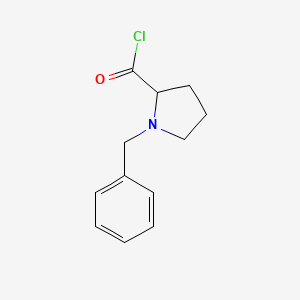
![5H-Pyrrolo[1,2-A]imidazol-5-one](/img/structure/B1626114.png)
